4-Nitrophenyl phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl phosphate can be synthesized by treating p-nitrophenol with phosphorus oxychloride (POCl3) followed by hydrolysis to yield 4-nitrophenyl phosphoric acid . This intermediate can then be neutralized to form 4-nitrophenyl monosodium phosphate or 4-nitrophenyl disodium phosphate .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process includes the addition reaction of p-nitrophenol with POCl3, followed by hydrolysis and neutralization to obtain the desired phosphate salts . The final product is typically obtained as a white powder through vacuum freeze drying .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl phosphate undergoes hydrolysis, particularly in the presence of phosphatases, to produce 4-nitrophenol and inorganic phosphate . This reaction is commonly used in enzyme assays to measure phosphatase activity .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in an aqueous buffer solution at an alkaline pH, often using glycine or diethanolamine buffers . The reaction can be stopped by adding a strong alkali such as sodium hydroxide .
Major Products: The primary product of the hydrolysis of this compound is 4-nitrophenol, which is yellow in color and can be measured spectrophotometrically .
Scientific Research Applications
4-Nitrophenyl phosphate is widely used in scientific research for various applications:
Mechanism of Action
The mechanism of action of 4-nitrophenyl phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate ester bond, resulting in the release of 4-nitrophenol and inorganic phosphate . The reaction proceeds through the formation of a covalent enzyme-phosphate intermediate, which is then hydrolyzed to release the products .
Comparison with Similar Compounds
4-Nitrophenyl phosphate is unique in its use as a chromogenic substrate for phosphatase assays. Similar compounds include:
4-Nitrophenyl acetate: Used as a substrate for carbonic anhydrase assays.
4-Nitrophenyl-β-D-glucopyranoside: Used to assay various glycosidase enzymes.
Bis(4-nitrophenyl) phosphate: Another substrate used in phosphatase assays.
These compounds share the common feature of releasing 4-nitrophenol upon enzymatic cleavage, making them useful in various biochemical assays .
Properties
CAS No. |
12778-12-0 |
---|---|
Molecular Formula |
C6H4NO6P-2 |
Molecular Weight |
217.07 g/mol |
IUPAC Name |
(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |
InChI Key |
XZKIHKMTEMTJQX-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
Related CAS |
32348-90-6 (magnesium salt) 32348-91-7 (di-ammonium salt) 4264-83-9 (di-hydrochloride salt) 54306-27-3 (hydrochloride salt) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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